molecular formula C20H22N4O3S2 B12199385 N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12199385
M. Wt: 430.5 g/mol
InChI Key: LQDNIWRWTDBARQ-LGMDPLHJSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by the reaction of cysteine with a carbonyl compound.

    Methoxybenzylidene Introduction: The methoxybenzylidene group is introduced via a condensation reaction between a methoxybenzaldehyde and the thiazolidine ring.

    Final Coupling: The final step involves coupling the imidazole and thiazolidine intermediates through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidine rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the thiazolidine ring can interact with biological macromolecules, disrupting their function. The methoxybenzylidene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Vanillin acetate

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is unique due to its combination of an imidazole ring, a thiazolidine ring, and a methoxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H22N4O3S2/c1-27-16-5-2-4-15(12-16)13-17-19(26)24(20(28)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13-

InChI Key

LQDNIWRWTDBARQ-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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